4',5'-Dichlorofluorescein
Overview
Description
4',5'-Dichlorofluorescein is a chlorinated derivative of fluorescein, a compound widely used as a fluorescent tracer in various biological applications. The chlorination of fluorescein compounds can occur through the action of hypochlorous acid (HOCl), which is produced by stimulated neutrophils during the immune response. This process results in the sequential formation of 4'-chlorofluorescein and 4',5'-dichlorofluorescein, with the latter exhibiting altered fluorescence properties compared to its non-chlorinated counterpart .
Synthesis Analysis
The synthesis of chlorinated fluorescein derivatives, such as 4',5'-dichlorofluorescein, can be achieved through the reaction of fluorescein with hypochlorous acid. This reaction can be catalyzed by myeloperoxidase, an enzyme found in neutrophils. The chlorination process not only yields 4',5'-dichlorofluorescein but also produces variable amounts of isomeric compounds chlorinated at different positions on the fluorescein molecule .
Molecular Structure Analysis
The molecular structure of 4',5'-dichlorofluorescein is characterized by the presence of two chlorine atoms at the 4' and 5' positions of the fluorescein molecule. This structural modification has a significant impact on the photophysical properties of the compound, including its fluorescence intensity and proton equilibrium constants. The chlorination leads to a partial quenching of the fluorescence intensity and a shift of the proton equilibrium constants to more acidic values .
Chemical Reactions Analysis
4',5'-Dichlorofluorescein can participate in various chemical reactions due to its reactive chlorine atoms. For instance, when fluorescein is covalently bound to particles and exposed to stimulated human neutrophils, chlorination occurs, resulting in a decrease in fluorescence intensity. This reaction is dependent on the presence of myeloperoxidase and is inhibited by the absence of this enzyme or the addition of inhibitors such as azide or catalase .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4',5'-dichlorofluorescein are influenced by its chlorinated structure. The compound exhibits pH-dependent fluorescence behavior, with its emission being partially quenched upon chlorination. The chlorination also affects the dye's basicity, as indicated by the shift in proton equilibrium constants. These properties are crucial for the use of 4',5'-dichlorofluorescein and related compounds in biological assays, such as the measurement of intraphagosomal acidification .
Scientific Research Applications
Selective Signaling of Metal Ions
4',5'-Dichlorofluorescein derivatives have been used as chemodosimeters for selective and efficient signaling of metal ions, specifically Hg2+ and Cu2+. These compounds demonstrate high selectivity in signaling Hg2+ ions over other metal ions in aqueous environments due to the mercuration of the xanthene moiety. Similarly, derivatives with crown ether units exhibit Cu2+-selective fluorescence, showcasing their potential as chemosensors in physiological environments (Choi et al., 2008); (Kim et al., 2009).
Monitoring Reactive Oxygen Species (ROS) Production
Dichlorofluorescein (DCF) is widely applied in monitoring ROS production in cells and isolated mitochondria. It has been particularly effective in studying the effects of calcium on ROS production, with DCF serving as a probe for this purpose. This application highlights its significance in biological and biochemical research (Akopova et al., 2017).
Fluorimetric Analysis
DCF derivatives have been used in fluorimetric flow injection analysis for ions like fluoride. These compounds, due to their unique properties, allow sensitive detection of ions in various sample types, including river and tap water (Nakaya et al., 2011).
Photophysical Properties and Fluorescent Probes
The photophysical properties of DCF derivatives make them suitable for applications as fluorescent labels and probes. They have been used in synthesizing novel fluorescent labels and for bioimaging purposes, especially due to their long wavelength absorption and emission, high fluorescence quantum yield, and narrow emission bandwidth (Ge et al., 2005).
Chemosensing and Imaging of Nitric Oxide
DCF derivatives, such as Diaminofluoresceins, are employed for the detection and imaging of nitric oxide (NO) in biological systems. These compounds react with NO to produce highly fluorescent products, making them crucial in bioimaging and chemosensing applications (Kojima et al., 2001).
Detection and Determination of Various Substances
DCF and its derivatives have been used in methods such as chemiluminescence for the detection of substances like cobalt ion and triprolidine hydrochloride. These applications demonstrate the versatility of DCF in analytical chemistry (Zhou et al., 2019); (Mei, 2009).
properties
IUPAC Name |
4',5'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHLYHWMNUCWEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Cl)OC5=C3C=CC(=C5Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062327 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',5'-Dichlorofluorescein | |
CAS RN |
2320-96-9 | |
Record name | Dichlorofluorescein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2320-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',5'-Dichlorofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002320969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',5'-dichloro-3',6'-dihydroxyspiro[isobenzofuran-1[3H]-9'-[9H]-xanthene]-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4',5'-DICHLOROFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I54YMI55VY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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